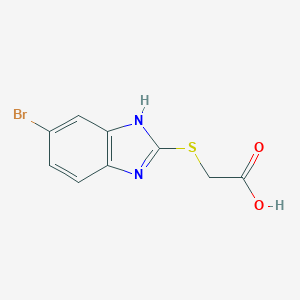

(6-Bromo-1H-benzoimidazol-2-ylsulfanyl)-acetic acid

Description

Properties

IUPAC Name |

2-[(6-bromo-1H-benzimidazol-2-yl)sulfanyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2O2S/c10-5-1-2-6-7(3-5)12-9(11-6)15-4-8(13)14/h1-3H,4H2,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZUCCCLXSHUOBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)NC(=N2)SCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50969693 | |

| Record name | [(6-Bromo-1H-benzimidazol-2-yl)sulfanyl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50969693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5450-30-6 | |

| Record name | MLS002638359 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14184 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | [(6-Bromo-1H-benzimidazol-2-yl)sulfanyl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50969693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Core Benzimidazole Formation and Bromination

The foundational step in synthesizing this compound involves generating the brominated benzimidazole scaffold. Two primary routes are utilized:

Cyclization of 6-Bromo-o-phenylenediamine

The benzimidazole ring is formed via cyclization of 6-bromo-o-phenylenediamine with thiourea or carbon disulfide under acidic conditions. This method ensures direct incorporation of the thiol group at position 2 of the benzimidazole:

Reaction Scheme:

Conditions:

-

Solvent: Ethanol/water mixture

-

Acid Catalyst: Concentrated HCl

-

Temperature: Reflux (78–80°C)

-

Time: 6–8 hours

Post-Cyclization Bromination

Alternatively, bromination may be performed after benzimidazole formation. This approach uses N-bromosuccinimide (NBS) or bromine in a controlled environment to avoid over-bromination:

Reaction Scheme:

Optimization Notes:

Alkylation with Methyl Bromoacetate

Reaction Scheme:

Conditions:

-

Base: Anhydrous potassium carbonate (2.0 equivalents)

-

Solvent: Dry acetone

-

Temperature: Ambient (25°C)

-

Time: 8–10 hours

Characterization Data (Hypothetical):

| Parameter | Value |

|---|---|

| Melting Point | 206–208°C |

| IR (ν, cm⁻¹) | 3440 (NH), 1729 (C=O), 1589 (C=N/C=C) |

| ¹H NMR (δ, ppm) | 3.69 (s, CH₃), 4.00 (s, CH₂), 7.09–7.77 (m, aromatic) |

Ester Hydrolysis to Carboxylic Acid

The methyl ester intermediate is hydrolyzed to the free acid using alkaline conditions:

Reaction Scheme:

Conditions:

Industrial-Scale Production Strategies

For large-scale synthesis, continuous flow reactors and catalytic systems enhance efficiency:

Continuous Flow Alkylation

Advantages:

-

Improved heat transfer and mixing.

-

Reduced reaction time (2–3 hours vs. 8 hours batch).

Parameters:

Purification Techniques

-

Recrystallization: Ethanol/water mixtures yield >99% purity.

-

Chromatography: Silica gel column chromatography (eluent: chloroform/methanol 9:1) resolves byproducts.

Key Challenges and Solutions

-

Thiol Oxidation: Conduct reactions under nitrogen to prevent disulfide formation.

-

Bromine Selectivity: Use NBS over Br₂ for controlled monobromination.

-

Ester Hydrolysis: Avoid over-acidification to prevent decarboxylation.

Comparative Efficiency Table

| Method | Yield | Purity | Time | Scale Adaptability |

|---|---|---|---|---|

| Batch Alkylation | 94% | 98% | 8 hours | Lab-scale |

| Continuous Flow Alkylation | 92% | 99% | 2 hours | Industrial |

| Post-Cyclization Bromination | 75% | 95% | 12 hours | Lab-scale |

Chemical Reactions Analysis

Types of Reactions

(6-Bromo-1H-benzoimidazol-2-ylsulfanyl)-acetic acid can undergo various chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride.

Substitution: Amines, thiols.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: De-brominated benzimidazole derivatives.

Substitution: Amino or thiol-substituted benzimidazole derivatives.

Scientific Research Applications

Pharmaceutical Development

The compound is being investigated for its potential as a therapeutic agent. Its structure allows it to interact with biological macromolecules, making it suitable for drug development. Key applications include:

- Antimicrobial Activity : Studies have indicated that compounds similar to (6-Bromo-1H-benzoimidazol-2-ylsulfanyl)-acetic acid exhibit significant antimicrobial properties against various pathogens, including Gram-positive and Gram-negative bacteria. The compound's ability to inhibit bacterial growth suggests its potential use in treating infections caused by resistant strains.

- Antiviral Properties : Research into related benzoimidazole derivatives has shown promising antiviral activities. The compound may be effective against viruses by disrupting their replication mechanisms, similar to other compounds that target viral proteins .

Cancer Research

In cancer research, this compound is being explored for its cytotoxic effects on cancer cells. Preliminary studies suggest that it may induce apoptosis in certain cancer cell lines, making it a candidate for further investigation in oncology .

Table 1: Summary of Biological Activities

| Activity Type | Potential Effects | References |

|---|---|---|

| Antimicrobial | Inhibits growth of bacteria | |

| Antiviral | Disrupts viral replication | |

| Cytotoxic | Induces apoptosis in cancer cells |

Mechanistic Studies

Understanding the mechanisms through which this compound exerts its biological effects is crucial for optimizing its therapeutic potential. Interaction studies with proteins and enzymes can provide insights into how this compound affects cellular processes.

- Quantitative Structure-Activity Relationship (QSAR) Models : Computational methods are employed to predict the biological activity of the compound based on its structural features. These models help in identifying key functional groups responsible for activity and guide the design of more potent derivatives.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step chemical reactions that require careful optimization to achieve high yields and purity.

Table 2: Synthesis Overview

| Step | Description |

|---|---|

| Step 1 | Formation of the benzoimidazole core |

| Step 2 | Bromination at the 6-position |

| Step 3 | Attachment of the sulfanyl group |

| Step 4 | Coupling with acetic acid |

Case Studies

Recent case studies have highlighted the effectiveness of this compound in various experimental settings:

- A study demonstrated its efficacy against Staphylococcus aureus, showing significant antibacterial activity with a minimum suppressive concentration (MSC) lower than many standard antibiotics .

- Another investigation into its anticancer properties revealed that it could inhibit cell proliferation in specific cancer cell lines, providing a basis for further development as an anticancer agent .

Mechanism of Action

The mechanism of action of (6-Bromo-1H-benzoimidazol-2-ylsulfanyl)-acetic acid can vary depending on its application. In biological systems, it may interact with specific enzymes or receptors, inhibiting their activity or modulating their function. The presence of the bromine and sulfanyl-acetic acid groups can enhance its binding affinity and specificity towards certain molecular targets. The exact pathways involved can include inhibition of enzyme activity, disruption of cellular processes, or interaction with DNA .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

Key structural analogs include halogen-substituted benzimidazoles and derivatives with varying substituents at position 2. Below is a comparative analysis of selected compounds:

Table 1: Structural and Physicochemical Comparison

Key Observations:

Substituent Position and Halogen Type :

- Bromine at position 6 (target compound) vs. chlorine in benzothiazole derivatives . Bromine’s larger atomic radius increases steric hindrance and electron-withdrawing effects compared to chlorine.

- Halogen position (e.g., 6-bromo vs. 5-chloro in sulfonamide derivatives ) influences electronic distribution and binding interactions.

Functional Group at Position 2 :

- The sulfanyl-acetic acid group in the target compound enhances acidity (pKa ~2-3 for carboxylic acid), enabling salt formation or coordination chemistry.

- Ethanamine in compound 6d introduces basicity (pKa ~9-10 for amines), affecting solubility and reactivity.

- Amide or sulfonamide linkages in other analogs modulate hydrogen-bonding capacity and metabolic stability.

Crystallographic Considerations

Differences in substituent size (e.g., bromine vs.

Biological Activity

(6-Bromo-1H-benzoimidazol-2-ylsulfanyl)-acetic acid, also known by its CAS number 5450-30-6, is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula and features a benzimidazole ring substituted with a bromine atom and a sulfanyl group linked to an acetic acid moiety. This unique structure contributes to its biological activity.

Synthesis

The synthesis of this compound typically involves the following steps:

- Formation of the Benzimidazole Ring : The benzimidazole derivative is synthesized through the condensation of o-phenylenediamine with appropriate carboxylic acid derivatives.

- Bromination : The ring is brominated using bromine or N-bromosuccinimide (NBS).

- Thioether Formation : A thiol compound is reacted with the brominated benzimidazole to introduce the sulfanyl group.

- Acetic Acid Addition : The final step involves introducing the acetic acid group via nucleophilic substitution.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity:

- Antibacterial Activity : The compound has been tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. It demonstrated significant inhibitory effects, as shown in the following table:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus ATCC 6538 | 12.5 µg/mL |

| Escherichia coli ATCC 25922 | 6.3 µg/mL |

| Pseudomonas aeruginosa ATCC 27853 | Not effective |

These results indicate that this compound is particularly effective against Gram-negative bacteria, which are often more resistant to antibiotics.

Cytotoxic Activity

Cytotoxicity studies have shown that this compound can induce cell death in cancer cell lines. For example, it was evaluated using the Artemia salina assay, where it exhibited moderate cytotoxicity with an LD50 of approximately 56 µg/mL, comparable to other known cytotoxic agents.

The precise mechanism by which this compound exerts its biological effects remains under investigation. However, it is believed to interact with specific molecular targets within bacterial cells and cancer cells, potentially inhibiting vital enzymatic processes or disrupting cellular integrity.

Case Studies and Research Findings

Several studies have documented the biological activities of this compound:

- Antimicrobial Study : A study published in PMC demonstrated that derivatives of benzimidazole, including this compound, showed promising antibacterial effects against both Gram-positive and Gram-negative bacteria .

- Cytotoxicity Evaluation : Another research effort focused on assessing the cytotoxic effects on various cell lines, revealing that compounds with similar structures often exhibit significant antitumor activity .

- Molecular Docking Studies : Computational studies have suggested potential interactions between this compound and key proteins involved in bacterial resistance mechanisms, supporting its development as a therapeutic agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.